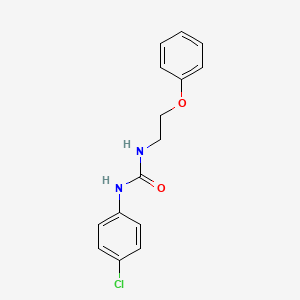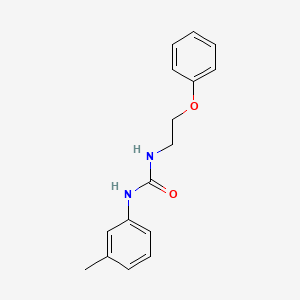
3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea (3-CPEPU) is a small molecule that has been used in a wide range of scientific research applications. It is a synthetic compound that consists of a phenoxyethyl group attached to a 4-chlorophenyl ring. It has been used in a variety of laboratory experiments, such as drug binding studies, enzyme kinetics, and protein-protein interactions. 3-CPEPU has also been used to study the biochemical and physiological effects of various compounds, as well as to investigate the mechanism of action of certain drugs.
科学研究应用
3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea has been used in a variety of laboratory experiments. It has been used to study the binding of drugs to proteins, as well as the interaction between proteins and other molecules. It has also been used to study the mechanism of action of certain drugs, as well as to investigate the biochemical and physiological effects of various compounds. In addition, this compound has been used to study the kinetics of enzyme-catalyzed reactions, as well as to study the structure and function of various proteins.
作用机制
The mechanism of action of 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes. This means that it binds to the active site of the enzyme and prevents the binding of the substrate, thus inhibiting the enzyme's activity. In addition, this compound has been shown to interact with proteins, which may affect their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to inhibit the activity of certain enzymes, as well as to interact with proteins. In addition, this compound has been shown to affect the expression of certain genes, as well as to affect the activity of certain proteins.
实验室实验的优点和局限性
One of the major advantages of using 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea in laboratory experiments is that it is a relatively small molecule, which makes it easier to work with than larger molecules. In addition, this compound is relatively inexpensive and can be easily synthesized. However, one of the major limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict the effects of the compound in certain experiments.
未来方向
There are many potential future directions for research on 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea. For example, further research could be done to better understand the mechanism of action of the compound, as well as to investigate its effects on various biochemical and physiological processes. In addition, further research could be done to explore the potential applications of this compound in drug development and drug delivery. Finally, further research could be done to investigate the potential side effects of this compound on humans and other organisms.
合成方法
3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea is synthesized through a series of steps. The first step is the synthesis of the 4-chlorophenyl ring. This is done by reacting 4-chlorobenzaldehyde with piperidine in an aqueous medium. The reaction produces a mixture of 4-chlorophenyl and 4-chlorophenyl-3-piperidinol. The 4-chlorophenyl is then separated from the mixture and reacted with phenoxyethanol to form this compound.
属性
IUPAC Name |
1-(4-chlorophenyl)-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c16-12-6-8-13(9-7-12)18-15(19)17-10-11-20-14-4-2-1-3-5-14/h1-9H,10-11H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIUDKILIRHBGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[bis(2-hydroxyethyl)amino]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol hydrochloride](/img/structure/B6573986.png)


![[(4-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574000.png)
![[(4-chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574010.png)
![[(2-chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574015.png)
![{[3-(methylsulfanyl)phenyl]carbamoyl}methyl 2-(4-methylphenyl)acetate](/img/structure/B6574017.png)
![[(4-acetylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574030.png)
![[(3,5-dimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574036.png)
![{[(2-methylphenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate](/img/structure/B6574056.png)
![1-(4-fluorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B6574067.png)

![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate](/img/structure/B6574077.png)
![{[(2-methylphenyl)methyl]carbamoyl}methyl 3-fluorobenzoate](/img/structure/B6574085.png)